![molecular formula C35H30N2OS2 B2596444 (2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one CAS No. 27714-25-6](/img/structure/B2596444.png)
(2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one is a complex organic compound characterized by its unique structure, which includes naphtho[1,2-d][1,3]thiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[1,2-d][1,3]thiazole intermediates, followed by their condensation with cyclopentanone under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
(2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of (2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and shares some structural similarities with (2E,5E)-2,5-bis({2-[(2Z)-1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]ethylidene})cyclopentan-1-one.
Radical-triggered translocation compounds: These compounds undergo similar types of chemical reactions, such as radical-triggered translocation of functional groups.
Eigenschaften
IUPAC Name |
(2E,5E)-2,5-bis[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N2OS2/c1-3-36-31(39-29-19-15-23-9-5-7-11-27(23)33(29)36)21-17-25-13-14-26(35(25)38)18-22-32-37(4-2)34-28-12-8-6-10-24(28)16-20-30(34)40-32/h5-12,15-22H,3-4,13-14H2,1-2H3/b25-17+,26-18+,31-21-,32-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMJAQDIVZHDM-QZFCPFFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C2CCC(=CC=C3N(C4=C(S3)C=CC5=CC=CC=C54)CC)C2=O)SC6=C1C7=CC=CC=C7C=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(S/C1=C\C=C/3\C(=O)/C(=C/C=C/4\SC5=C(N4CC)C6=CC=CC=C6C=C5)/CC3)C=CC7=CC=CC=C27 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2596363.png)
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}cyclopropanecarboxamide](/img/structure/B2596367.png)
![Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2596368.png)
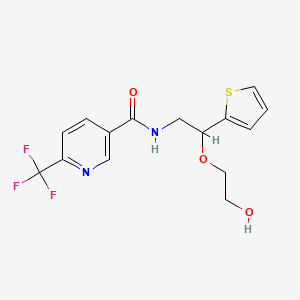
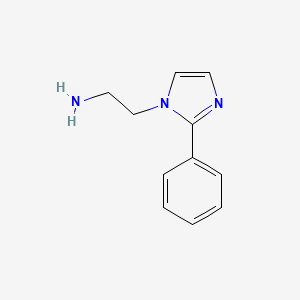
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(3-methoxyphenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2596371.png)
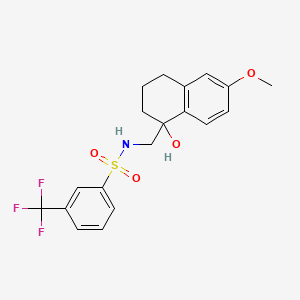
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2596374.png)
![3-(2-fluorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2596375.png)
![ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2596378.png)
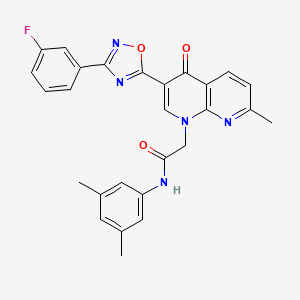
![N-[2-(methanesulfonamidomethyl)cyclopentyl]prop-2-enamide](/img/structure/B2596381.png)
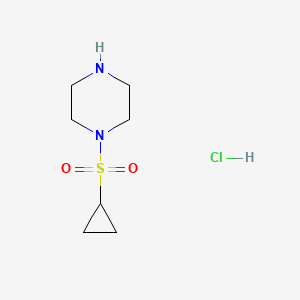
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2596384.png)
